Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
Description
Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a bicyclic heterocyclic compound featuring fused furan and pyrrolidine rings. Its core structure (C₉H₁₃NO₃) is characterized by a stereochemically dense scaffold, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. The compound’s conformational rigidity, as observed in crystal structures (e.g., envelope conformation of the pyrrolidine ring and half-chair furan geometry), enhances its utility in drug design .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3 |
InChI Key |
ZTNCDZHEPMKBIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CNCC1COC2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis with Organocatalysts
A diastereoselective approach using Takemoto’s catalyst ([(1R,2R)-(−)-2-(dimethylamino)cyclohexyl]thiourea) has been reported for structurally related compounds. This method involves a Michael addition between methyl (E)-2-((2-hydroxybenzylidene)amino)acetate and 5-methoxy-2(5H)-furanone in p-xylene at room temperature for 24 hours. Subsequent acetylation with acetic anhydride, pyridine, and DMAP yields the methyl ester derivative.
Alkylation and Coupling Reactions
A method from Ambeed employs DIPEA in DMSO at elevated temperatures for coupling reactions. For example:
- Reactants : (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole and compound 73.1.
- Conditions : 110°C, 2 h, 10 eq DIPEA.
- Yield : 76.3%.
| Parameter | Value |
|---|---|
| Solvent | Dry DMSO |
| Base | N-ethyl-N,N-diisopropylamine (DIPEA) |
| Workup | EtOAc extraction, brine wash, Na2SO4 drying |
Patented Methods Using Ethyl Bromopyruvate
A patent (EP1030838B1) describes a route involving ethyl bromopyruvate and 1,3-cyclohexanedione:
- Step 1 : React cycloheptane-1,3-dione with ethyl bromopyruvate in isopropanol/K2CO3, 16 h, rt → furan acid intermediate.
- Step 2 : Convert to mixed anhydride with ethyl chloroformate, then react with aniline derivatives.
- Step 3 : Cyclize with ammonium acetate in N-methylpyrrolidinone, 100°C, 20 h.
| Step | Conditions | Yield |
|---|---|---|
| Intermediate synthesis | Isopropanol, K2CO3, 16 h, rt | 94% |
| Anhydride formation | Ethyl chloroformate, CH2Cl2, 0°C → rt, 5 h | N/A |
| Cyclization | N-Methylpyrrolidinone, 100°C, 20 h | 91% |
Protecting Group Strategies
The use of tert-butoxycarbonyl (Boc) or methyl ester groups is common for functionalization. For example:
- Boc Protection : Reaction of hexahydro-1H-furo[3,4-c]pyrrole with Boc anhydride in THF.
- Methyl Ester Formation : Esterification of carboxylic acid intermediates with methyl iodide under basic conditions.
Summary of Key Methods
| Method | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Cycloaddition (Takemoto) | p-xylene, catalyst, rt, 24 h | 39% | Diastereoselectivity |
| MCR (Isocyanide/Alkyne) | MeCN, rt, 12 h | 70–80% | High efficiency, perfluoroalkyl |
| Alkylation (DIPEA/DMSO) | DMSO, 110°C, 2 h | 76.3% | Simple, high yield |
| Ethyl Bromopyruvate | Isopropanol/K2CO3, cyclization at 100°C | 94% | Scalable, high purity |
Chemical Reactions Analysis
Types of Reactions
Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of natural product-like structures and complex molecular frameworks.
Biology: The compound’s stability and reactivity make it useful in various biological assays and studies.
Medicine: It is instrumental in the design and synthesis of new pharmacologically relevant structures.
Mechanism of Action
The mechanism of action of methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Core Scaffold
The furo[3,4-c]pyrrole core is highly modular, allowing for diverse functionalization. Key analogs and their properties are summarized below:
Structural and Conformational Insights
- Crystal Packing: Analogs with aromatic extensions (e.g., benzo[f]chromeno derivatives) exhibit stabilized crystal structures via C–H⋯π and C–H⋯O interactions, influencing solubility and bioavailability .
- Stereoelectronic Effects : Electron-withdrawing groups (e.g., nitro in 4k) enhance electrophilicity at the carbonyl group, whereas bulky substituents (e.g., benzyl in commercial analogs) increase steric hindrance .
Biological Activity
Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound belonging to the furo[3,4-c]pyrrole class. It exhibits significant potential for biological activity, making it a subject of interest in medicinal chemistry and other fields. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antitumor Properties
Research has indicated that derivatives of furo[3,4-c]pyrrole compounds, including this compound, exhibit antitumor activity . For instance, studies have shown that similar compounds demonstrate moderate anti-tumor effects against various human cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) when compared to established chemotherapeutics like Doxorubicin .
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways leading to its observed effects. For example:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Gene Expression : It can alter gene expression profiles that are crucial for cancer cell proliferation and survival.
- Cell Signaling Pathways : The compound's ability to affect cell signaling pathways is essential for understanding its therapeutic potential.
Other Biological Activities
In addition to its antitumor properties, this compound may exhibit other biological activities such as:
- Antibacterial Activity : Similar compounds have shown potential as antibacterial agents against various pathogens.
- Immunosuppressive Effects : Some derivatives have been studied for their immunosuppressive properties, which could be beneficial in treating autoimmune diseases .
Case Study: Antitumor Efficacy
A study conducted on a series of furo[3,4-c]pyrrole derivatives revealed that certain modifications significantly enhanced their antitumor efficacy. The compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the importance of structural modifications in improving biological activity.
Table of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antitumor | Moderate inhibition of cancer cell lines | |
| Antibacterial | Potential against various pathogens | |
| Immunosuppressive | Effects on immune response |
Mechanistic Insights
Further mechanistic studies are required to elucidate the exact pathways through which this compound exerts its effects. Preliminary data suggest that the compound may interfere with DNA synthesis or repair mechanisms in cancer cells, contributing to its antitumor efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
